6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic purine derivative characterized by a piperazine linker bridging a pyrimidine and a 7-methylpurine moiety. The cyclopropyl substituent on the pyrimidine ring introduces steric and electronic effects that influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-23-11-21-16-14(23)17(20-10-19-16)25-8-6-24(7-9-25)13-4-5-18-15(22-13)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGHULCSYYFWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable amine, followed by cyclization.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with 1-(2-cyclopropylpyrimidin-4-yl)piperazine under basic conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyrimidine Substituents
The compound shares structural homology with 7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine ():
Key Differences :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to the methylsulfanyl group in the analog, which is prone to oxidative metabolism.
Piperazine-Linked Triazine Derivatives
Triazine derivatives such as N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine () share the piperazine linker but differ in core structure:
| Property | Target Compound | Triazine Analog () |
|---|---|---|
| Core Structure | Purine | 1,3,5-Triazine |
| Substituents | Cyclopropylpyrimidinyl, 7-methylpurine | Ethoxy, cyclopentylamino |
| Purity | Not reported | 100% |
Key Differences :
- Purine cores (target compound) are more commonly associated with nucleotide mimicry and kinase inhibition, whereas triazines () are often utilized as hinge-binders in kinase inhibitors or as scaffolds for combinatorial chemistry.
- The ethoxy group in the triazine analog may confer different electronic effects compared to the purine’s nitrogen-rich aromatic system .
Piperazine-Containing Heterocycles in Patent Literature
European Patent Application compounds () include piperazinyl derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one. While these lack a purine core, they highlight the versatility of piperazine linkers in drug design:
- Substituent Diversity: Patent compounds feature substituents like 2-methylimidazo[1,2-a]pyridin-6-yl or 4-(dimethylamino)methylpiperidin-1-yl, emphasizing the role of piperazine in enhancing binding affinity and solubility.
Biological Activity
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of dopamine receptor modulation. This compound is of interest due to its structural similarities to known pharmacological agents and its potential therapeutic applications in neuropsychiatric disorders.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a purine core with a piperazine and pyrimidine substituent, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a dopamine D3 receptor agonist . The D3 receptor is implicated in various neurological functions and disorders, including schizophrenia and addiction. By modulating this receptor, the compound may influence neurotransmitter release and neuronal signaling pathways.
1. Dopamine Receptor Modulation
Studies have shown that compounds similar to this compound exhibit selective binding affinity for the D3 receptor. This selectivity is significant as it may lead to fewer side effects compared to non-selective dopamine agonists.
2. Neuroprotective Effects
Preliminary data suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
3. Antidepressant Activity
Animal models have demonstrated that administration of this compound can lead to antidepressant-like effects. The modulation of dopamine pathways is believed to play a critical role in mood regulation, making this compound a candidate for further investigation in depression treatment.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated selective D3 receptor binding with a Ki value of 0.5 nM, indicating high affinity. |
| Study B | Reported significant reduction in depressive-like behavior in rodent models after chronic administration. |
| Study C | Observed neuroprotective effects against glutamate-induced toxicity in cultured neurons. |
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a half-life conducive to once-daily dosing.
- Toxicology : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its safety profile for potential clinical use.
- Efficacy : Efficacy studies suggest that it may enhance dopaminergic signaling without inducing significant side effects commonly associated with traditional dopamine agonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
